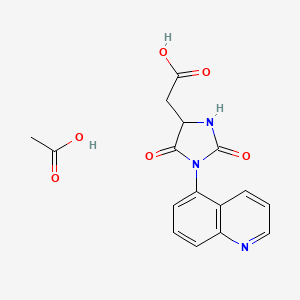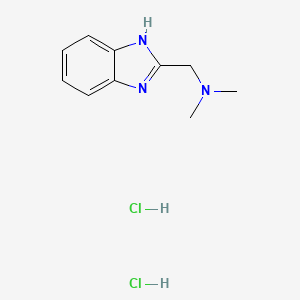
gamma-Cyclodextrin xhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-Cyclodextrin xhydrate is a cyclic oligosaccharide composed of eight glucose units linked by alpha-1,4-glycosidic bonds. It is known for its ability to form inclusion complexes with various guest molecules due to its hydrophobic internal cavity and hydrophilic external surface. This unique structure allows this compound to enhance the solubility, stability, and bioavailability of hydrophobic compounds, making it valuable in various industries, including pharmaceuticals, food, and cosmetics .
Méthodes De Préparation
Gamma-Cyclodextrin xhydrate is typically produced through the enzymatic conversion of starch using cyclodextrin glycosyltransferase (CGTase). The process involves two main steps:
Liquefaction of Starch: Starch is first liquefied either by heat treatment or using alpha-amylase to break down the starch into smaller dextrins.
Cyclization: Cyclodextrin glycosyltransferase is then added to catalyze the formation of gamma-Cyclodextrin from the dextrins. .
Industrial production methods often involve the use of complexing agents to selectively extract gamma-Cyclodextrin from the reaction mixture, thereby reducing product inhibition and increasing overall yield .
Analyse Des Réactions Chimiques
Gamma-Cyclodextrin xhydrate undergoes various chemical reactions, including:
Oxidation: Gamma-Cyclodextrin can be oxidized using reagents such as sodium periodate, leading to the formation of dialdehyde derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to produce reduced cyclodextrin derivatives.
Substitution: Gamma-Cyclodextrin can undergo substitution reactions where hydroxyl groups are replaced with other functional groups, such as hydroxypropyl or sulfobutyl groups, to enhance its solubility and functionality
Common reagents and conditions used in these reactions vary depending on the desired derivative. Major products formed include hydroxypropyl gamma-Cyclodextrin and sulfobutyl ether gamma-Cyclodextrin .
Applications De Recherche Scientifique
Gamma-Cyclodextrin xhydrate has a wide range of scientific research applications:
Chemistry: It is used as a complexing agent to enhance the solubility and stability of hydrophobic compounds in aqueous solutions.
Biology: Gamma-Cyclodextrin is employed in the study of enzyme-substrate interactions and protein folding due to its ability to form inclusion complexes.
Medicine: It is used in drug delivery systems to improve the bioavailability and stability of pharmaceutical compounds. .
Industry: In the food industry, it is used to stabilize flavors and fragrances, while in cosmetics, it is used to enhance the solubility of active ingredients
Mécanisme D'action
The mechanism of action of gamma-Cyclodextrin xhydrate involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of gamma-Cyclodextrin encapsulates hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecules. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated .
Comparaison Avec Des Composés Similaires
Gamma-Cyclodextrin xhydrate is compared with other cyclodextrins, such as alpha-Cyclodextrin and beta-Cyclodextrin:
Alpha-Cyclodextrin: Composed of six glucose units, it has a smaller cavity size and is less suitable for larger guest molecules.
Beta-Cyclodextrin: Composed of seven glucose units, it has an intermediate cavity size and is commonly used for aromatic and heterocyclic compounds.
Gamma-Cyclodextrin: Composed of eight glucose units, it has the largest cavity size, making it suitable for a wider variety of large organic compounds, such as macrocycles and steroids
Gamma-Cyclodextrin’s larger cavity size and higher water solubility make it unique and more versatile for various applications compared to alpha- and beta-Cyclodextrins .
Propriétés
IUPAC Name |
(1R,5S,6R,8S,10S,11R,13R,15R,16S,18R,20R,21S,23R,25R,26S,28S,30S,31R,33S,35S,36R,38S,40S,41S,42S,43S,44S,45S,46S,47R,48R,49R,50R,51R,52R,53S,54S,55S,56S)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80O40.H2O/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;/h9-72H,1-8H2;1H2/t9-,10-,11-,12-,13-,14+,15+,16+,17-,18-,19-,20-,21-,22+,23+,24+,25-,26-,27-,28-,29-,30+,31+,32+,33-,34-,35-,36-,37-,38+,39+,40+,41-,42?,43-,44-,45-,46+,47+,48+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKUKQHKKVTYOE-KGMMMUSDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@H]([C@@H]5O)O)O[C@H]6[C@@H](OC([C@H]([C@@H]6O)O)O[C@H]7[C@@H](O[C@H]([C@H]([C@@H]7O)O)O[C@H]8[C@@H](O[C@H]([C@H]([C@@H]8O)O)O[C@H]9[C@@H](O[C@@H](O2)[C@H]([C@@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O41 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1315.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl 5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8069593.png)
![2-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8069594.png)


![rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8069608.png)

![(1S,3R,5R,6S,8S,10S,11R,13S,15S,16R,18S,20S,21R,23R,25R,26S,28R,30R,31R,32R,33R,34R,35S,36S,37S,38S,39S,40S,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B8069626.png)



